6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQFYSVGOMKOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579307 |

Source

|

| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-98-3 |

Source

|

| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. This document consolidates available data on the 6-hydroxy derivative, offering a valuable resource for researchers engaged in drug discovery and development. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical procedures are provided. Furthermore, this guide includes visualizations of the synthetic route and a plausible signaling pathway, generated using the DOT language, to facilitate a deeper understanding of the compound's chemical and biological context.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 22245-98-3) are summarized below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulations.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 163.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK-- |

| Melting Point | 204-206 °C | --INVALID-LINK-- |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | |

| pKa | Not experimentally determined. | |

| LogP | Not experimentally determined. |

Synthesis

A common laboratory-scale synthesis of this compound involves the demethylation of its methoxy precursor, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Demethylation

This protocol is adapted from a reported synthesis.

-

Reaction Setup: Dissolve 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add a solution of boron tribromide (2 equivalents) in dichloromethane to the cooled reaction mixture.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of isoquinolinone derivatives has been investigated for various therapeutic applications. Notably, they have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP) and have been shown to modulate angiogenesis, potentially through the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3][4][5][6][7]

Hypothetical Signaling Pathway

The following diagram illustrates a plausible mechanism of action for an isoquinolinone derivative based on its potential to inhibit PARP and interfere with VEGF-mediated signaling, both of which are critical pathways in cancer progression.

Caption: Hypothetical signaling pathways affected by isoquinolinone derivatives.

Methodologies for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols that can be employed to characterize this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8][9][10][11]

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Pipettes

-

Various solvents (e.g., water, ethanol, DMSO, etc.)

Procedure (Qualitative):

-

Sample Preparation: Add approximately 10 mg of the compound to a test tube.

-

Solvent Addition: Add 1 mL of the desired solvent to the test tube.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.[12][13][14]

Procedure (Quantitative - Shake-Flask Method):

-

Sample Preparation: Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the acidity of a compound. For a phenolic compound like this compound, the pKa of the hydroxyl group is of particular interest. Spectrophotometric or potentiometric titration methods are commonly used.

Apparatus (Spectrophotometric Method):

-

UV-Vis spectrophotometer

-

pH meter

-

Cuvettes

-

Micropipettes

-

Buffer solutions of varying pH

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Prepare a series of solutions by diluting the stock solution in buffer solutions of known pH values.

-

UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the different absorption characteristics of the protonated and deprotonated forms of the compound. Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15][16][17][18][19]

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is the logarithm of this ratio. The shake-flask method is the traditional approach.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

n-Octanol and water (pre-saturated with each other)

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase to the first. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate the LogP using the formula: LogP = log([concentration in octanol] / [concentration in water]).[20][21][22][23][24]

Conclusion

This compound is a compound of significant interest due to its privileged isoquinolinone core. While some fundamental physicochemical data are available, further experimental determination of properties such as solubility, pKa, and LogP would be highly beneficial for its development as a potential therapeutic agent. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. The exploration of its biological activity, particularly in the context of PARP inhibition and modulation of angiogenesis pathways, presents a promising avenue for future research. This technical guide serves as a foundational resource to aid researchers in their investigations of this and related compounds.

References

- 1. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to the Spectral Analysis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a molecule of interest in medicinal chemistry and drug development.[1] This document compiles and presents available spectroscopic data, outlines relevant experimental protocols, and visualizes key chemical transformations to facilitate a deeper understanding of this compound's structural characteristics.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core, the N-H proton, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. For comparison, various substituted 3,4-dihydroisoquinoline derivatives show characteristic signals for their respective protons.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. Data from related 3,4-dihydroisoquinolin-1(2H)-one derivatives can be used to predict and assign the chemical shifts for the target molecule.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.8 - 7.9 | m | 3H | Ar-H |

| Aliphatic | ~3.5 | t | 2H | -CH₂-N- |

| Aliphatic | ~2.9 | t | 2H | -CH₂-Ar |

| Amide | ~8.0 | br s | 1H | -NH- |

| Hydroxyl | Variable | br s | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | ~165 | C=O |

| Aromatic | 115 - 155 | Ar-C |

| Aliphatic | ~40 | -CH₂-N- |

| Aliphatic | ~28 | -CH₂-Ar |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the lactam, and C-H stretches of the aromatic and aliphatic portions. The IR spectrum of the isomeric compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, shows characteristic absorptions that can be used for comparison.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=O Stretch (Lactam) | 1650 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (163.17 g/mol ).[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of small molecules such as CO and cleavage of the heterocyclic ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly detailed in a single source. However, a general procedure can be inferred from the synthesis of related compounds.

General Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

A common synthetic route to the 3,4-dihydroisoquinolin-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[4][5] This reaction involves the condensation of a homophthalic anhydride with an imine. For the synthesis of the target molecule, a suitably protected 4-hydroxyhomophthalic anhydride would be a key starting material.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] Deuterated solvents such as DMSO-d₆ or CDCl₃ are used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), often coupled with a high-resolution mass analyzer to determine the exact mass.

Signaling Pathways and Biological Activity

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities.[6] These activities include anti-inflammatory, analgesic, and potential neurological applications.[1] The specific biological targets and signaling pathways for this compound are not yet well-defined in publicly available literature and represent an area for future research.

This technical guide provides a foundational understanding of the spectral characteristics of this compound. Further experimental work is necessary to obtain and publish a complete and verified dataset for this compound, which will undoubtedly aid in its further development and application in the fields of chemistry and medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-HYDROXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a generalized experimental protocol for data acquisition, and a structural diagram for reference.

While specific experimental NMR data for this compound is not prominently available in published literature, the following spectral data has been predicted based on the analysis of closely related analogs, particularly 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. The electronic effects of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are similar, providing a reliable basis for estimation.

Predicted NMR Spectral Data

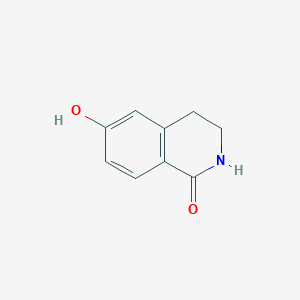

The chemical structure and numbering scheme for this compound are presented below to facilitate the correlation of spectral data.

Caption: Molecular structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is based on an expected spectrum in a common deuterated solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (2H) | ~ 3.4 - 3.6 | t | ~ 6.5 - 7.0 |

| H-4 (2H) | ~ 2.8 - 3.0 | t | ~ 6.5 - 7.0 |

| H-5 | ~ 6.8 - 6.9 | d | ~ 2.0 - 2.5 |

| H-7 | ~ 6.7 - 6.8 | dd | J ≈ 8.5, 2.5 |

| H-8 | ~ 7.8 - 7.9 | d | ~ 8.0 - 8.5 |

| N-H | ~ 7.5 - 8.5 (broad) | s (br) | - |

| O-H | ~ 9.0 - 10.0 (broad) | s (br) | - |

Note: The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in solvents like D₂O or CD₃OD.

Table 2: Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 164 - 166 |

| C-3 | ~ 39 - 41 |

| C-4 | ~ 28 - 30 |

| C-4a | ~ 125 - 127 |

| C-5 | ~ 114 - 116 |

| C-6 | ~ 155 - 157 |

| C-7 | ~ 116 - 118 |

| C-8 | ~ 129 - 131 |

| C-8a | ~ 138 - 140 |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is crucial for accurate structural verification.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃).[1][2] For compounds with hydroxyl and amide protons, DMSO-d₆ is often preferred as it minimizes proton exchange and allows for their observation.[1]

-

Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (0.00 ppm).[3] If TMS is not compatible, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2][4]

-

Sample Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation : The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[5]

-

¹H NMR Experiment :

-

Temperature : Set the probe temperature to a constant value, typically 25 °C (298 K).

-

Pulse Sequence : A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters :

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

-

-

-

¹³C NMR Experiment :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is standard to obtain singlets for each unique carbon atom.

-

Acquisition Parameters :

-

Spectral Width: ~200-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton-proton connectivity.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.

Caption: Standard workflow for structural analysis using NMR spectroscopy.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the core fragmentation patterns of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one observed in mass spectrometry. Understanding these fragmentation pathways is pivotal for the structural elucidation, metabolite identification, and pharmacokinetic studies essential in drug discovery and development. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and visualizes the key fragmentation cascade.

Introduction

This compound is a heterocyclic compound belonging to the isoquinolinone class. The structural characterization of such molecules and their metabolites is a critical step in pharmaceutical research. Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides detailed structural information through the controlled fragmentation of a precursor ion. This guide focuses on the fragmentation behavior of this compound under collision-induced dissociation (CID), offering insights into its gas-phase chemistry.

Predicted Fragmentation Pathway

The fragmentation of this compound, upon protonation in the ion source, is anticipated to proceed through a series of characteristic neutral losses and bond cleavages. The primary site of protonation is expected to be the nitrogen atom of the lactam ring, which initiates the fragmentation cascade.[1] The presence of the hydroxyl group and the carbonyl group on the aromatic and dihydroisoquinolinone rings, respectively, directs the fragmentation, leading to the formation of specific product ions.

A key fragmentation route is predicted to be the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such cyclic structures.[2] Subsequent or alternative fragmentation steps may involve the loss of other small neutral molecules and cleavages within the dihydroisoquinoline core.

Caption: Proposed fragmentation pathway of protonated this compound.

Quantitative Fragmentation Data

The table below summarizes the predicted key ions in the mass spectrum of this compound, including the precursor ion and major product ions, along with their corresponding mass-to-charge ratios (m/z) and proposed neutral losses.

| Ion Designation | Proposed Structure/Formula | m/z (Da) | Proposed Neutral Loss |

| [M+H]+ | C9H10NO2 | 164.07 | - |

| Fragment 1 | C8H10NO+ | 136.08 | CO (28.01 Da) |

| Fragment 2 | C7H7O+ | 107.05 | C2H3N (41.03 Da) |

| Fragment 3 | C6H7+ | 79.02 | CO (28.01 Da) |

Experimental Protocols

The following protocols are representative of the methodologies employed for the mass spectrometric analysis of isoquinolinone compounds and can be adapted for this compound.

Sample Preparation

A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, the stock solution is further diluted with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for separation.[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Program: A typical gradient may start at 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.[3]

-

Flow Rate: 0.2-0.4 mL/min.[3]

-

Column Temperature: 25-40 °C.[3]

-

Injection Volume: 1-10 µL.[3]

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

-

Source Parameters:

-

MS/MS Analysis:

-

Precursor Ion Selection: The protonated molecule [M+H]+ at m/z 164.07 is selected for fragmentation.

-

Collision Gas: Argon or nitrogen is typically used.[3]

-

Collision Energy: The collision energy is optimized to achieve a suitable fragmentation pattern, typically in the range of 10-40 eV. The optimal energy is dependent on the instrument and the specific compound.

-

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The predictable fragmentation pattern of this compound, characterized by key losses of carbon monoxide and other neutral fragments, provides a reliable basis for its identification and structural confirmation. The experimental protocols detailed herein offer a robust framework for researchers to conduct their own mass spectrometric analyses. This guide serves as a valuable resource for scientists and professionals in the field of drug development, aiding in the rapid and accurate characterization of this and related isoquinolinone compounds.

References

Infrared spectroscopy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of this compound. This compound, possessing a lactam, a phenol, and an aromatic ring system, presents a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development. This guide outlines the characteristic vibrational frequencies of its functional groups, provides a standard experimental protocol for spectral acquisition, and illustrates key concepts through diagrams.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a bicyclic structure. The key functional groups that give rise to characteristic infrared absorptions are:

-

Secondary Lactam: A cyclic amide within a six-membered ring.

-

Phenol: A hydroxyl group directly attached to an aromatic ring.

-

Aromatic Ring: A benzene ring fused to the dihydroisoquinolinone core.

-

Aliphatic C-H bonds: Methylene (CH₂) groups in the dihydroisoquinoline ring.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound. These values are based on established group frequency correlations in infrared spectroscopy.[1][2][3][4][5]

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |

| Phenol | O-H stretch | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. A sharper peak around 3500 cm⁻¹ may be observed in dilute, non-polar solvents.[1] |

| Lactam | N-H stretch | 3400 - 3100 | Medium | May be observed as a distinct peak or could be masked by the broad O-H stretch of the phenol. |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak | Typically appears as a series of small peaks just above 3000 cm⁻¹.[2][5] |

| Aliphatic C-H | C-H stretch (asymmetric & symmetric) | 3000 - 2850 | Medium | Arises from the CH₂ groups in the heterocyclic ring.[4][5] |

| Lactam | C=O stretch (Amide I band) | 1680 - 1630 | Strong | This is a very characteristic and intense absorption for the lactam carbonyl group.[1][6] |

| Aromatic Ring | C=C stretch | 1620 - 1450 | Medium to Weak | A series of bands indicating the aromatic nature of the molecule.[2] |

| Aliphatic C-H | C-H bend (scissoring) | ~1465 | Medium | From the CH₂ groups. |

| Phenol | C-O stretch | 1260 - 1180 | Strong | Often coupled with O-H in-plane bending. The position can be indicative of the substitution pattern.[1] |

| Lactam | C-N stretch | 1400 - 1200 | Medium | |

| Aromatic C-H | C-H out-of-plane bend | 900 - 675 | Strong | The exact position of these bands can provide information about the substitution pattern of the aromatic ring.[2] |

Experimental Protocol for FTIR Spectroscopy

A standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound is as follows:

3.1. Sample Preparation (KBr Pellet Method)

-

Sample Grinding: Take approximately 1-2 mg of the synthesized and purified this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure the sample is well dispersed and particle size is minimized to reduce scattering of the infrared radiation.

-

Pellet Formation: Transfer the powdered mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press. This will form a thin, transparent or translucent KBr pellet containing the sample.

-

Pellet Inspection: A good pellet should be clear and free of cracks or cloudiness.

3.2. Spectral Acquisition

-

Instrument Purging: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.[7]

3.3. Data Processing

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands. Compare these with the expected frequencies for the functional groups of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the functional groups and their characteristic IR absorptions.

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Caption: Relationship between functional groups and their expected IR absorption regions.

Interpretation and Significance

The infrared spectrum of this compound provides a valuable "fingerprint" for its identification. The presence of the strong, broad O-H stretch, the intense lactam C=O stretch, and the characteristic aromatic C=C and C-H absorptions are key features to confirm the structure. In a drug development context, FTIR can be used to:

-

Confirm the identity of synthesized batches of the compound.

-

Assess the presence of impurities, such as starting materials or by-products, which would exhibit their own characteristic IR bands.

-

Study intermolecular interactions, such as hydrogen bonding, by observing shifts in the O-H and N-H stretching frequencies under different conditions.

This guide serves as a foundational resource for the application of infrared spectroscopy in the analysis of this compound. For definitive structural confirmation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

- 1. youtube.com [youtube.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide on the UV-Vis Absorption Spectrum of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally analogous compounds to predict the absorption spectrum. It also includes a detailed experimental protocol for acquiring the UV-Vis spectrum and explores a relevant biological signaling pathway where this class of compounds is active.

Estimated UV-Vis Absorption Data

The UV-Vis absorption spectrum of an organic molecule is determined by its electronic structure, specifically the presence of chromophores and auxochromes. The core structure of this compound contains a benzene ring fused to a dihydropyridinone ring, which constitutes the primary chromophore. The hydroxyl (-OH) group at the 6-position acts as an auxochrome, which is expected to influence the position and intensity of the absorption bands.

Based on the analysis of related compounds, the predicted UV-Vis absorption maxima (λmax) for this compound in a polar solvent like ethanol or methanol are summarized in the table below. These estimations are derived from the known effects of substituents on the benzene chromophore and data from similar isoquinoline structures.

| Compound | Estimated λmax 1 (nm) | Estimated λmax 2 (nm) | Notes |

| This compound | ~280 - 290 | ~320 - 330 | The hydroxyl group is expected to cause a bathochromic (red) shift compared to the unsubstituted parent compound. |

| 3,4-dihydroisoquinolin-1(2H)-one (Parent) | ~260 - 270 | ~300 - 310 | Reference for the core chromophore. |

| 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | ~275 - 285 | ~315 - 325 | The methoxy group has a similar, slightly less pronounced, auxochromic effect as the hydroxyl group. |

Note: The molar absorptivity (ε) for these transitions is expected to be in the range of 1,000 to 10,000 L·mol-1·cm-1.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

2.1. Materials and Instrumentation

-

Analyte: this compound (solid, high purity)

-

Solvent: Spectroscopic grade methanol or ethanol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length

-

Volumetric flasks and pipettes for accurate solution preparation

2.2. Solution Preparation

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

-

Working Solution (e.g., 0.01 mg/mL): Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the expected λmax. A 1:100 dilution of the stock solution is a good starting point.

2.3. Spectrophotometer Setup and Measurement

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for the scan, typically from 200 nm to 400 nm for this type of compound.

-

Fill both the reference and sample cuvettes with the pure solvent.

-

Place the cuvettes in the respective holders in the spectrophotometer.

-

Perform a baseline correction to zero the absorbance across the entire wavelength range.

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan to record the UV-Vis absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the absorbance is outside the optimal range, adjust the concentration of the working solution accordingly and repeat the measurement.

The following diagram illustrates the general workflow for this experimental protocol.

Biological Relevance and Signaling Pathway

Isoquinoline alkaloids, the class of compounds to which this compound belongs, have garnered significant interest for their diverse biological activities. Notably, many isoquinolinone derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[1] In the context of cancer therapy, inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death.[2][3][4]

Furthermore, isoquinoline alkaloids have demonstrated neuroprotective effects.[5][6][7] Studies suggest that these compounds can mitigate neuronal damage by inhibiting inflammation, reducing oxidative stress, and modulating apoptotic pathways.[5][6] A key mechanism in neuroprotection involves the regulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[8][9]

The following diagram illustrates a simplified signaling pathway for the neuroprotective effects of isoquinoline alkaloids through the activation of the Nrf2 pathway.

In this pathway, under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which leads to its degradation. In the presence of oxidative stress or an isoquinoline alkaloid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and the production of antioxidant enzymes that combat oxidative stress, thus conferring neuroprotection.

References

- 1. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. ovariancanada.org [ovariancanada.org]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the World of Isoquinolinone Alkaloids: A Technical Guide to Their Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Isoquinolinone alkaloids, a significant subclass of isoquinoline alkaloids, represent a diverse and pharmacologically important group of natural products. Their unique chemical structures and potent biological activities have made them a focal point for research in drug discovery and development. This in-depth technical guide explores the discovery and natural occurrence of these fascinating compounds, providing a comprehensive resource for professionals in the field.

Discovery and Classification

The journey into the world of isoquinolinone alkaloids began with the isolation and characterization of the first members of this class from various plant species. These compounds are structurally characterized by an isoquinoline core with a carbonyl group, leading to the "-one" suffix in their nomenclature. They are a subset of the broader isoquinoline alkaloid family, which encompasses over 2,500 known compounds.[1] Isoquinoline alkaloids, in general, are derived from the amino acid tyrosine.[2][3][4][5]

Based on their structural features, isoquinolinone alkaloids can be further categorized into several subgroups, including simple isoquinolinones, benzylisoquinolinones, and protoberberine-related isoquinolinones, among others. This structural diversity is a key determinant of their wide range of biological activities.

Natural Occurrence and Distribution

Isoquinolinone alkaloids are predominantly found in the plant kingdom, with a significant presence in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), Ranunculaceae (buttercup family), and Fumariaceae.[1] Notable plant sources include the opium poppy (Papaver somniferum), which produces well-known alkaloids like morphine and codeine, and plants of the Corydalis and Thalictrum genera.[1][6] While the majority are of terrestrial plant origin, some isoquinoline alkaloids have also been identified in marine microorganisms.[6][7]

The distribution and concentration of these alkaloids can vary significantly depending on the plant species, geographical location, and even the specific part of the plant (e.g., roots, leaves, or latex).[1]

Biosynthesis of the Isoquinolinone Core

The biosynthesis of isoquinolinone alkaloids is a complex enzymatic process that originates from the aromatic amino acid L-tyrosine. A crucial intermediate in this pathway is (S)-reticuline, which serves as a branch point for the synthesis of a vast array of isoquinoline alkaloids.

The general biosynthetic pathway leading to the isoquinoline core involves the following key steps:

-

Conversion of L-tyrosine: L-tyrosine is first converted to both dopamine and 4-hydroxyphenylacetaldehyde through a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination.[8]

-

Condensation: Dopamine and 4-hydroxyphenylacetaldehyde are then condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[8]

-

Series of Modifications: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline.

-

Formation of the Isoquinolinone Core: The formation of the characteristic isoquinolinone structure from key intermediates like (S)-reticuline involves specific enzymes such as the berberine bridge enzyme (BBE), which catalyzes the conversion of the N-methyl group of (S)-reticuline into the methylene bridge of (S)-scoulerine.[8][9] Further enzymatic modifications, including oxidations and rearrangements, lead to the diverse array of isoquinolinone alkaloids found in nature.

The following diagram illustrates the initial steps of the isoquinoline alkaloid biosynthetic pathway leading to the key intermediate, (S)-reticuline.

Quantitative Data on Natural Occurrence

The concentration of isoquinolinone alkaloids in their natural sources can be highly variable. The following table summarizes representative quantitative data for some well-known isoquinoline alkaloids. It is important to note that these values are illustrative and can be influenced by various factors.

| Alkaloid | Plant Source | Plant Part | Concentration (% dry weight) | Reference |

| Morphine | Papaver somniferum | Latex | 8 - 14% | [1] |

| Codeine | Papaver somniferum | Latex | 1 - 3% | [1] |

| Berberine | Coptis chinensis | Rhizome | 5 - 9% | [7] |

| Berberine | Hydrastis canadensis | Root | 1.5 - 4% | [7] |

| Berberine | Berberis vulgaris | Root Bark | 2 - 3% | [1] |

| Palmatine | Coptis chinensis | Rhizome | 2 - 4% | [7] |

| Sanguinarine | Sanguinaria canadensis | Rhizome | 1 - 4% | [10] |

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of isoquinolinone alkaloids involve a series of meticulous experimental procedures. A general workflow is outlined below.

General Experimental Workflow

The following diagram provides a high-level overview of the typical workflow for the isolation and identification of isoquinolinone alkaloids from a plant source.

Detailed Methodologies

1. Plant Material Collection and Preparation:

-

Plant material is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.

-

The plant material is air-dried or freeze-dried and then ground into a fine powder.

2. Extraction:

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for an extended period with occasional agitation.

-

Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh supply of the solvent.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, making them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether, chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using an organic solvent (e.g., chloroform, dichloromethane).

4. Chromatographic Purification:

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

5. Structural Elucidation:

-

Spectroscopic Techniques: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

-

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure.

Biological Activities and Signaling Pathways

Isoquinolinone alkaloids exhibit a wide spectrum of biological activities, making them promising candidates for drug development.[4][7][11][12] These activities include:

-

Antitumor Activity: Many isoquinolinone alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[7][11]

-

Antimicrobial Activity: Several compounds have shown significant antibacterial and antifungal properties.[7][11]

-

Anti-inflammatory Activity: Some isoquinolinone alkaloids can modulate inflammatory pathways.[7]

-

Antiviral Activity: Certain alkaloids have been reported to inhibit the replication of various viruses.[7]

The mechanisms of action often involve the modulation of specific cellular signaling pathways. For instance, some isoquinolinone alkaloids are known to interact with DNA, inhibit key enzymes like topoisomerase, or affect cell cycle regulation.

The following diagram illustrates a simplified representation of how an isoquinolinone alkaloid might interfere with a generic cancer cell signaling pathway.

Conclusion

The discovery and study of the natural occurrence of isoquinolinone alkaloids continue to be a vibrant area of research. Their structural complexity and potent biological activities offer a rich source of lead compounds for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals, highlighting the key aspects from their botanical origins to their potential impact on human health. Further exploration into the vast chemical space of isoquinolinone alkaloids holds immense promise for future drug discovery endeavors.

References

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The isoquinoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[1][2][3] The application of computational tools can accelerate the discovery and development of novel therapeutics based on this privileged scaffold by enabling early-stage assessment of potential biological targets, efficacy, and pharmacokinetic properties.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery utilizes computational methods to model, simulate, and predict the interaction of chemical compounds with biological systems.[4] This approach significantly reduces the time and cost associated with traditional drug discovery pipelines by prioritizing compounds for synthesis and experimental testing.[5] Key in silico techniques include molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Predicted Bioactivities of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

While specific experimental data for this compound is limited in publicly available literature, the broader class of isoquinolinone derivatives has been investigated for a range of biological activities. These studies provide a rational basis for predicting the potential targets of the title compound.

Potential Biological Targets:

-

Poly (ADP-ribose) polymerase (PARP): The 3,4-dihydroisoquinolin-1(2H)-one core is a known scaffold for PARP inhibitors.[6] PARP inhibitors are a class of targeted cancer therapies that induce synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][8][9][10]

-

Cyclin-Dependent Kinases (CDKs): Various isoquinoline derivatives have been explored as inhibitors of CDKs, which are key regulators of the cell cycle.[11][12][13][14][15] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

-

Tumor Necrosis Factor-alpha (TNF-α): Isoquinolin-1-one derivatives have been identified as inhibitors of TNF-α, a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases.[5][16][17][18]

-

Antimicrobial Activity: The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been shown to possess antioomycete activity, suggesting potential for development as antimicrobial agents.[19][20]

In Silico Prediction Workflow

A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves several sequential steps.

Methodologies for In Silico Prediction

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21] This technique is instrumental in understanding the binding mode and affinity of a compound to a specific biological target.

Experimental Protocol for Molecular Docking:

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein (e.g., PARP-1, CDK4, TNF-α) from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to amino acid residues.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define a grid box around the active site of the protein to guide the docking process.

-

Utilize docking software such as AutoDock, Glide, or GOLD to perform the docking calculations. These programs employ scoring functions to rank the different binding poses based on their predicted binding affinity.[22]

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

-

Compare the binding mode and score to known inhibitors of the target.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[19] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand the influence of steric, electrostatic, hydrophobic, and hydrogen bonding properties on activity.[19]

Experimental Protocol for 3D-QSAR:

-

Dataset Preparation:

-

Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 or EC50 values). For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, data from studies on similar derivatives can be utilized.[19][20]

-

Convert biological activity data to a logarithmic scale (e.g., pIC50).

-

Divide the dataset into a training set for model generation and a test set for model validation.

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset.

-

Align the molecules based on a common substructure or a pharmacophore model.

-

-

Calculation of Molecular Fields/Similarity Indices:

-

For CoMFA, place each aligned molecule in a 3D grid and calculate the steric and electrostatic field energies at each grid point.

-

For CoMSIA, calculate similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

-

-

Model Generation and Validation:

-

Use Partial Least Squares (PLS) regression to correlate the calculated fields/indices with the biological activity data.

-

Validate the model using cross-validation (leave-one-out) and by predicting the activity of the test set compounds.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[23][24][25]

Experimental Protocol for Ligand-Based Pharmacophore Modeling:

-

Conformational Analysis: Generate a set of diverse, low-energy conformations for a set of active molecules.

-

Feature Identification: Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) present in the active compounds.

-

Pharmacophore Generation: Generate pharmacophore hypotheses that consist of a 3D arrangement of these features.

-

Model Validation: Score the generated hypotheses based on their ability to match the active compounds and discriminate them from inactive ones. The best model can then be used for virtual screening of compound libraries.

ADMET Prediction

ADMET prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles in the early stages of drug discovery.[26][27][28][29][30] Various computational models, often web-based, are available to predict these properties.[3]

Key ADMET Parameters and Prediction Tools:

| Parameter | Description | Prediction Tools |

| Absorption | Gastrointestinal absorption, oral bioavailability | SwissADME, ProTox-II[2] |

| Distribution | Blood-brain barrier permeability, plasma protein binding | SwissADME, admetSAR[26] |

| Metabolism | Cytochrome P450 (CYP) inhibition | SwissADME, ProTox-II[2] |

| Excretion | Renal clearance | Predicted via various QSAR models |

| Toxicity | Mutagenicity, carcinogenicity, hepatotoxicity | ProTox-II, admetSAR[2][4][26] |

Experimental Protocol for In Silico ADMET Profiling:

-

Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

Submission to Web Servers: Submit the structure to various ADMET prediction web servers (e.g., SwissADME, admetSAR, ProTox-II).

-

Analysis of Predictions: Analyze the predicted values for various ADMET properties. Pay close attention to potential liabilities, such as poor absorption, high toxicity, or significant CYP inhibition.

Quantitative Data Summary

The following table summarizes representative quantitative data for derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold from the literature. This data can serve as a benchmark for in silico predictions of this compound.

| Compound ID | Target | Bioactivity (EC50/IC50) | Reference |

| I23 | Pythium recalcitrans | 14 µM (EC50) | [19][20] |

| Hymexazol (Commercial Control) | Pythium recalcitrans | 37.7 µM (EC50) | [19][20] |

| Lead Compound | PARP | Low nanomolar range | [6] |

| Olaparib (Approved Drug) | PARP | Low nanomolar range | [6] |

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the bioactivity of the compound.[31]

Common Experimental Protocols:

-

Enzyme Inhibition Assays: To validate predicted inhibition of targets like PARP or CDKs, enzyme activity assays are performed. These assays measure the enzymatic activity in the presence of varying concentrations of the test compound to determine the IC50 value.

-

Cell-Based Assays:

-

Cell Proliferation Assays (e.g., MTT, SRB): To assess anticancer activity, cancer cell lines are treated with the compound, and cell viability is measured.

-

NF-κB Reporter Assays: To validate the inhibition of the NF-κB pathway, cells containing an NF-κB-driven reporter gene are used.[32]

-

-

Antimicrobial Susceptibility Testing: To confirm antimicrobial activity, the minimum inhibitory concentration (MIC) or effective concentration (EC50) against the target pathogen is determined.[19][20]

Conclusion

The in silico prediction of bioactivity for this compound provides a powerful and efficient approach to guide its development as a potential therapeutic agent. By leveraging molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can identify probable biological targets, understand structure-activity relationships, and assess the drug-like properties of this compound before committing to extensive synthetic and experimental efforts. The methodologies and data presented in this guide offer a solid foundation for initiating such computational studies and advancing the exploration of the therapeutic potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

References

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. termedia.pl [termedia.pl]

- 5. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 8. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Effective Epigenetic-PARP Inhibitor Combination Therapy for Breast and Ovarian Cancers Independent of BRCA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]

- 17. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. 3D pharmacophore models for 1,2,3,4-tetrahydroisoquinoline derivatives acting as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 27. elearning.uniroma1.it [elearning.uniroma1.it]

- 28. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]

- 31. 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in DMSO and other organic solvents

An In-depth Technical Guide on the Solubility of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Introduction

This compound is a chemical compound of interest in various research and development fields. An essential physicochemical property for its application, particularly in drug discovery and development, is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound in dimethyl sulfoxide (DMSO) and other organic solvents. It also outlines a detailed experimental protocol for determining solubility and presents relevant workflows for its use in research.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers indicates its general solubility characteristics. The following table summarizes the available information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Soluble |

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Not specified |

| Acetone | C₃H₆O | 58.08 | 56 | Not specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Not specified |

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration at saturation is not specified. Researchers should determine the quantitative solubility for their specific experimental needs.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following describes a common method for determining the solubility of a compound like this compound.

Kinetic Solubility Measurement by UV-Vis Spectroscopy

This method assesses the solubility of a compound in a buffered aqueous solution after adding it from a concentrated DMSO stock.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Microplate reader with UV-Vis capabilities

-

Multichannel pipette

-

Centrifuge with a plate rotor

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Sample Preparation: Add a small volume (e.g., 2 µL) of each concentration from the serial dilution to the wells of the 96-well microplate. Then, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This creates a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.

-

Centrifugation: Centrifuge the plate to pellet any precipitated compound.

-